molecular formula C13H14N2O B1530375 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1355182-21-6

5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No.: B1530375
CAS No.: 1355182-21-6
M. Wt: 214.26 g/mol
InChI Key: XLIZXVADVLTTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a tricyclic, nitrogen-containing heterocyclic compound based on the privileged benzo[b][1,6]naphthyridine scaffold. This structural class is recognized as a promising scaffold in medicinal chemistry due to its shape similarity to natural alkaloids and β-carboline compounds, which are known to interact with key neurological targets . Researchers value this chemical family for its potential in probing the mechanisms and developing treatments for complex neurological disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) . Specific derivatives of the tetrahydrobenzo[b][1,6]naphthyridine core have been identified as potent inhibitors of Monoamine Oxidase B (MAO B), a crucial enzyme target in Parkinson's disease therapy . For instance, closely related analogs have demonstrated inhibitory activity in the low micromolar range, with some compounds achieving IC50 values as low as 1.35 µM, a potency comparable to the well-known MAO-B inhibitor pargyline . The compound serves as a versatile key intermediate for further chemical exploration. Its reactivity allows for sophisticated functionalization, including the introduction of phenylethynyl or indolyl groups at various positions on the tetrahydropyridine ring, enabling researchers to fine-tune pharmacological properties and create diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research and further chemical manufacturing in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIZXVADVLTTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-amino-5-cyanobenzoic acid is a common starting intermediate, prepared by cyanation of methyl bromobenzoate followed by hydrolysis under basic conditions.
  • Substituted piperidin-4-ones, including N-substituted variants, are used for condensation with the amino acid intermediate to build the core structure.

Core Formation via Condensation

The tetrahydrobenzo[b]naphthyridine core is synthesized through a condensation reaction between 2-amino-5-cyanobenzoic acid and the appropriate piperidin-4-one derivative. This reaction is often performed in the presence of phosphoryl chloride (POCl3), which facilitates cyclization and ring closure.

  • Yields for this step vary from moderate to good (21–55%) depending on the substituents on the piperidin-4-one and reaction conditions.
  • The reaction temperature and solvent choice are critical to avoid side reactions and optimize product formation.

Functionalization and Final Cyclization

Following core formation, further functionalization such as nucleophilic substitution with benzylamines or other amines is performed to modify the molecule for desired biological activity or solubility properties.

  • Nucleophilic substitution reactions are typically carried out under mild heating in suitable solvents (e.g., ethanol or dimethylformamide).
  • Catalysts or bases such as potassium hydroxide may be employed to facilitate these transformations.

Purification and Characterization

  • Purification is achieved through recrystallization or chromatographic techniques.
  • Characterization involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination to confirm structure and purity.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Cyanation of methyl bromobenzoate to 2-amino-5-cyanobenzoic acid CuCN, basic hydrolysis 70–85 Key intermediate formation
2 Condensation with N-substituted piperidin-4-one POCl3, reflux 21–55 Core formation, ring closure
3 Methylation at 5-position (if not pre-substituted) Methyl halide, base 60–75 Methyl group introduction
4 Nucleophilic substitution with benzylamine derivatives Heating in ethanol or DMF 50–80 Functional group modification
5 Purification Recrystallization or chromatography Structural confirmation by NMR, MS

Research Findings and Optimization Notes

  • The use of bases such as potassium hydroxide in alcoholic solutions improves cyclization efficiency.
  • Catalysts can enhance reaction rates and yields, but must be chosen to avoid side reactions.
  • Spectroscopic data (1H and 13C NMR) reveal the presence of rotamers in some derivatives, indicating conformational flexibility that may affect biological activity.
  • The reaction conditions, including temperature, solvent, and reagent stoichiometry, significantly influence the purity and yield of the final compound.
  • The presence of nitrogen atoms in the heterocyclic ring imparts reactivity towards electrophilic and nucleophilic reagents, which must be managed carefully during synthesis.

Summary Table of Key Reaction Parameters

Parameter Typical Conditions Effect on Synthesis
Solvent Ethanol, DMF, POCl3 Solvent polarity affects reaction rate and selectivity
Temperature Room temperature to reflux Higher temperatures favor cyclization but may cause side reactions
Base/Catalyst KOH, other bases, Lewis acids Facilitates cyclization and substitution
Reaction Time Several hours to overnight Longer times improve conversion but risk decomposition
Purification Recrystallization, chromatography Ensures removal of impurities and rotamers

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming quinone derivatives.

  • Reduction: : Reduction reactions may lead to the formation of various dihydro and tetrahydro derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: : Common oxidants include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction Reagents: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution Conditions: : These reactions often require catalysts such as palladium or acids/bases to proceed efficiently.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dihydro and tetrahydro derivatives.

  • Substitution: : Various functionalized naphthyridine compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : 5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one derivatives can act as catalysts in organic synthesis.

  • Material Science: : Used in the synthesis of advanced materials with unique electronic properties.

Biology

  • Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, potentially useful in drug design.

  • Biomolecular Interaction: : Studied for its interaction with DNA and proteins, offering insights into cellular processes.

Medicine

  • Antimicrobial Agents: : Exhibits antibacterial and antifungal properties, making it a candidate for new antimicrobial drugs.

  • Cancer Research: : Potential application in developing anti-cancer therapies due to its interaction with cellular pathways.

Industry

  • Pharmaceuticals: : Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects through various mechanisms:

  • Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Influences cellular signaling pathways, such as those involving kinase or G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations in Alkyl Derivatives

5-Ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

  • Structural Difference : The ethyl group at the 5-position increases steric bulk compared to the methyl analog.
  • Practical Implications : Higher alkyl chain length may enhance lipophilicity but also raise toxicity risks, necessitating tailored storage conditions (e.g., inert atmosphere, -20°C) .
Fluorinated Derivatives

Fluorination often enhances metabolic stability and bioavailability. Two key fluorinated analogs include:

Synthesis: Likely involves fluorinated intermediates, differing from the methyl derivative’s synthetic route.

8-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one (CAS 1338652-61-1)

  • Comparison : Lacks the 5-methyl group, which may reduce steric shielding and increase susceptibility to metabolic oxidation .
Functionalized Derivatives

5-(Morpholin-4-ylcarbonothioyl)benzo[b][1,6]naphthyridin-10(5H)-one (8i)

  • Structural Feature : Incorporates a morpholine-thiocarbamoyl group at the 5-position.
  • Physicochemical Data: Melting Point: 231–232°C (vs. NMR Signals: Downfield shifts at δ 9.63 (s, 1H) and δ 178.27 (carbonyl) indicate strong electron-withdrawing effects from the thiocarbamoyl group .
  • Applications : Such derivatives are explored for antimicrobial or kinase inhibitory activity, though specific data for the methyl analog remain unpublished .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : Methyl and ethyl groups modulate lipophilicity, while fluorine enhances metabolic stability. Thiocarbamoyl derivatives (e.g., 8i) may offer superior target engagement due to hydrogen-bonding capabilities .
  • Gaps in Data: Direct biological activity or pharmacokinetic data for the methyl derivative are absent in the provided evidence.
  • Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., Selectfluor), increasing synthesis complexity compared to alkyl derivatives .

Biological Activity

5-Methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and pharmacological implications based on diverse research findings.

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 1355226-54-8

Synthesis

The synthesis of this compound involves several steps. Typically, it includes the cyclization of appropriate precursors under specific conditions to yield the desired product. The detailed synthetic pathway can vary based on the starting materials and reaction conditions employed.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For example:

  • A derivative demonstrated significant activity against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .
  • The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance antimicrobial efficacy.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. Specific derivatives have shown low micromolar potency as MAO B inhibitors:

  • One derivative achieved an IC50 value of 1.35 μM . This suggests that structural modifications can lead to enhanced inhibitory activity against MAO.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. For instance:

  • Compounds derived from this scaffold were tested on HaCat and Balb/c 3T3 cell lines using the MTT assay. Results indicated promising cytotoxic effects in certain derivatives, suggesting potential for development as anticancer agents .

Case Studies

StudyFindingsReference
Antimicrobial Activity Derivative showed MIC of 0.21 μM against Pseudomonas aeruginosa
MAO Inhibition IC50 value of 1.35 μM for a specific derivative
Cytotoxicity Moderate cytotoxic effects on HaCat and Balb/c 3T3 cells

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • MAO Inhibition : By inhibiting MAO B, it may alter levels of neurotransmitters such as dopamine and serotonin.
  • Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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